molecular formula C20H36BNO3Si B2578570 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester CAS No. 1093878-52-4

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester

Cat. No. B2578570
CAS RN: 1093878-52-4
M. Wt: 377.41
InChI Key: FTRDTYSVLDPJLZ-UHFFFAOYSA-N
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Description

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C20H36BNO3Si . It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used as a reactant in copper-catalyzed oxidative cross-coupling reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acid esters are pivotal in organic synthesis, especially in cross-coupling reactions, due to their stability and versatility. They participate in Suzuki-Miyaura coupling, enabling the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, cyclic boronate esters and their derivatives have been increasingly explored for their reactivity and utility in creating complex molecular architectures (Golovanov & Sukhorukov, 2021).

Materials Science

In materials science, boronic acid esters contribute to the development of novel materials with unique properties. Oxo boron clusters and their frameworks, for example, demonstrate potential applications in catalysis, nonlinear optics, and as components in display and lighting devices due to their optical properties (Lin & Yang, 2011).

Biotechnology

The field of biotechnology benefits from the functional versatility of boronic acid esters. These compounds are used in enzyme-mediated reactions to produce valuable chemicals, such as lactic acid derivatives, which serve as feedstocks for green chemistry applications. This illustrates the biotechnological potential of boronic acid esters in synthesizing chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Medicinal Chemistry

In medicinal chemistry, boronic acid esters are integral to drug design and discovery. Their incorporation into drug molecules has led to the development of boronic acid-based therapeutics, showcasing the potential of these compounds in enhancing drug potency and improving pharmacokinetic profiles. The exploration of boronic acid drugs emphasizes the significance of these compounds in therapeutic applications (Plescia & Moitessier, 2020).

Future Directions

The future directions of research involving this compound could include further exploration of its reactivity and potential applications in various chemical reactions. For example, the protodeboronation of pinacol boronic esters is an area of ongoing research .

Mechanism of Action

properties

IUPAC Name

tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDTYSVLDPJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine (1.63 g, 4.93 mmol) in THF (30 mL) was cooled to −78° C. followed by the addition of n-butyllithium (2.5 M in hexanes, 2.17 mL, 5.43 mmol). After 5 min at −78° C., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.31 mL, 6.41 mmol) in THF (5.0 mL) was added dropwise, and the reaction was maintained at −78° C. for 10 min. The reaction was allowed to warm to room temperature, quenched with saturated NH4Cl, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography of the crude residue (0-50% EtOAc/hexanes) afforded the title compound as a colorless solid.
Name
5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CC(C)(O[Si](C)(C)C(C)(C)C)c1ccc(Br)cn1
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Reaction Step One

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